2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane
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Overview
Description
2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane is a complex organic compound featuring an imidazole ring and a spiro structure. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane typically involves multi-step organic reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the spiro structure . The reaction conditions often involve the use of nickel catalysts, mild temperatures, and specific solvents to ensure high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, often in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced imidazole derivatives .
Scientific Research Applications
2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or interact with enzymes, altering their activity. This compound may also modulate signaling pathways by binding to receptors or other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic with an imidazole ring.
Omeprazole: An antiulcer drug containing an imidazole moiety.
Uniqueness
2-[(2,3-Dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance its stability, binding affinity, and specificity compared to other imidazole derivatives .
Properties
IUPAC Name |
2-[(2,3-dimethylimidazol-4-yl)methyl]-9-(2-phenylethyl)-2,9-diazaspiro[4.5]decane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N4/c1-19-23-15-21(24(19)2)16-26-14-11-22(18-26)10-6-12-25(17-22)13-9-20-7-4-3-5-8-20/h3-5,7-8,15H,6,9-14,16-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDAICFMYNSJPHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C)CN2CCC3(C2)CCCN(C3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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